molecular formula C10H12FNO3S B13552421 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

Katalognummer: B13552421
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: YKNIVGKIOCELGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate is a chemical compound with a unique structure that combines an isoindoline core with a fluoranesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate typically involves the reaction of 2-ethyl-2,3-dihydro-1H-isoindole with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced isoindoline compounds.

Wissenschaftliche Forschungsanwendungen

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-ethyl-2,3-dihydro-1H-isoindol-5-amine
  • 2-ethyl-2,3-dihydro-1H-isoindol-5-ol
  • 2-ethyl-2,3-dihydro-1H-isoindol-5-carboxylate

Uniqueness

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C10H12FNO3S

Molekulargewicht

245.27 g/mol

IUPAC-Name

2-ethyl-5-fluorosulfonyloxy-1,3-dihydroisoindole

InChI

InChI=1S/C10H12FNO3S/c1-2-12-6-8-3-4-10(5-9(8)7-12)15-16(11,13)14/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

YKNIVGKIOCELGP-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.